molecular formula C9H16OS B588720 Allyl thiohexanoate CAS No. 156420-69-8

Allyl thiohexanoate

Cat. No. B588720
CAS RN: 156420-69-8
M. Wt: 172.286
InChI Key: AAZYSSVFOKJVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl thiohexanoate is a thioester.

Scientific Research Applications

  • Biofabrication and Bioprinting Allyl-functionalized poly(glycidol)s have been studied for use as a cytocompatible cross-linker in the development of hybrid hydrogels for 3D bioprinting. This application is particularly relevant in the field of tissue engineering, such as in the development of bioinks for stem cell chondrogenesis, and the creation of mechanically stable constructs for articular cartilage applications (Stichler et al., 2017).

  • Organic Synthesis and Chemical Reactions Research has explored the use of thiyl radicals in organic synthesis, highlighting the reactivity of allyl groups in various chemical processes. This includes the synthesis of structurally complex endoperoxides and the rearrangement of vinylcyclopropanes, demonstrating the versatility of allyl groups in synthetic chemistry (Dénès et al., 2014).

  • Catalysis and Chemical Transformations Studies have also focused on catalytic methods using allyl groups for the S-allylation of thiols and thioic S-acids. This process is significant for its potential applications in lipopeptide chemistry, showcasing the utility of allyl groups in catalytic transformations (Tanaka et al., 2010).

  • Corrosion Inhibition Allyl thiourea has been investigated as a corrosion inhibitor for metals in acidic environments. This application is crucial in industrial settings, where the prevention of metal corrosion can lead to increased longevity and safety of metal structures and components (Desai & Rana, 1973).

  • Photodegradable Hydrogels The development of photodegradable hydrogels using allyl sulfide linkages is another area of interest. These hydrogels have potential applications in the biomedical field, particularly in the development of degradable scaffolds for organoid passaging and tissue engineering (Yavitt et al., 2020).

  • Pest Control Research has been conducted on the insecticidal and repellent properties of allyl esters, including allyl thiohexanoate, against various pests. This research is significant for the development of new, potentially more environmentally friendly pest control methods (Giner et al., 2013).

  • Chemometric Analysis Allyl thiohexanoate has been used in studies involving the hydrolysis of sulfonylurea herbicides, demonstrating its utility in chemometric research and analysis of evolving chemical systems (Bezemer & Rutan, 2001).

properties

CAS RN

156420-69-8

Product Name

Allyl thiohexanoate

Molecular Formula

C9H16OS

Molecular Weight

172.286

IUPAC Name

S-prop-2-enyl hexanethioate

InChI

InChI=1S/C9H16OS/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3

InChI Key

AAZYSSVFOKJVHU-UHFFFAOYSA-N

SMILES

CCCCCC(=O)SCC=C

synonyms

ALLYLTHIOHEXANOATE

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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